molecular formula C13H18N2OS B4017525 2,6-dimethyl-N-phenyl-4-morpholinecarbothioamide CAS No. 138689-33-5

2,6-dimethyl-N-phenyl-4-morpholinecarbothioamide

Cat. No. B4017525
CAS RN: 138689-33-5
M. Wt: 250.36 g/mol
InChI Key: ZPOVKORAGSKPKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives and related compounds has been extensively studied, demonstrating a variety of methods for their preparation. For example, the synthesis of 2-(Morpholin-4-yl)1-benzothiophene involves the addition of morpholine to the C–C bond of 1-benzothiophene with subsequent aromatization by the action of sulfur (Petrov, Popova, & Androsov, 2015). Another method includes the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Lu et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular geometry of morpholine derivatives have been a subject of study, providing insights into their spatial arrangement and bonding patterns. For instance, the crystal structure of certain morpholine derivatives shows distinct effective inhibition on the proliferation of cancer cell lines, indicating the importance of molecular structure in biological activity (Lu et al., 2017).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The cycloaddition reactions of dehydrodithizone, for example, produce compounds with significant structures, such as the morpholine enamine of 1-methyl-4-piperidone (Boyd, Norris, & Lindley, 1976).

properties

IUPAC Name

2,6-dimethyl-N-phenylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-8-15(9-11(2)16-10)13(17)14-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOVKORAGSKPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387874
Record name 4-Morpholinecarbothioamide, 2,6-dimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-dimethyl-N-phenylmorpholine-4-carbothioamide

CAS RN

138689-33-5
Record name 4-Morpholinecarbothioamide, 2,6-dimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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